molecular formula C17H26O B3044550 1-Benzyloxy-9-decene CAS No. 100189-71-7

1-Benzyloxy-9-decene

Cat. No.: B3044550
CAS No.: 100189-71-7
M. Wt: 246.4 g/mol
InChI Key: ZOPVCRZGFUSKEF-UHFFFAOYSA-N
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Description

1-Benzyloxy-9-decene is an organic compound characterized by a benzyloxy group (-O-CH₂C₆H₅) attached to a 10-carbon alkenyl chain (decene) at the first position. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a protecting group for alcohols or as an intermediate in polymerization and alkylation reactions . The unsaturated decene chain introduces reactivity at the double bond, enabling further functionalization, while the benzyloxy group provides steric bulk and aromatic stability.

Properties

CAS No.

100189-71-7

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

dec-9-enoxymethylbenzene

InChI

InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2

InChI Key

ZOPVCRZGFUSKEF-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCOCC1=CC=CC=C1

Canonical SMILES

C=CCCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Benzyloxy-Substituted Aromatic Compounds

Several benzyloxy derivatives feature aromatic rings with substituents, such as halogens or nitro groups. Key examples include:

Compound Name Key Substituents CAS Number Applications
1-(Benzyloxy)-2,4-Difluorobenzene Fluorine atoms at C2, C4 Not Provided Synthesis of fluorinated pharmaceuticals
1-(Benzyloxy)-3-bromobenzene Bromine at C3 Not Provided Cross-coupling reactions
This compound Alkenyl chain (C10) Not Provided Polymerization, alkylation

Key Differences :

  • Reactivity : Halogenated benzyloxy compounds (e.g., bromine or fluorine substituents) undergo electrophilic substitution or cross-coupling reactions, whereas this compound’s decene chain participates in addition or polymerization reactions.
  • Solubility: The long alkenyl chain in this compound enhances lipophilicity compared to aromatic analogs, making it more soluble in non-polar solvents .

Comparison with Aliphatic Benzyloxy Compounds

Compound Name Functional Group Reactivity
1-(Benzyloxy)propan-2-one Ketone Nucleophilic addition at carbonyl
This compound Alkene Radical polymerization, hydrogenation

Key Differences :

  • Functionalization : The ketone in 1-(Benzyloxy)propan-2-one allows for condensation reactions, while this compound’s alkene is tailored for chain-extension reactions.
  • Stability : The saturated aliphatic chain in propan-2-one derivatives lacks the conjugation and reactivity of the decene chain’s double bond .

Comparison with Benzoate Esters

Benzoate esters (e.g., cis-3-Hexenyl benzoate, CAS 25152-85-6) differ in functional group chemistry:

Compound Name Functional Group Reactivity
cis-3-Hexenyl benzoate Ester Hydrolysis, transesterification
This compound Ether Acid-catalyzed cleavage, stability

Key Differences :

  • Stability : Ethers like this compound are more resistant to hydrolysis than esters, which degrade under acidic or basic conditions .
  • Synthetic Utility : Benzoate esters are used as flavorants or fragrances, whereas this compound serves as a synthetic building block for materials science .

Comparison with Benzyl-Containing Pharmaceuticals

Benzathine benzylpenicillin (CAS 1538-09-6) contains a benzyl group but serves a distinct purpose:

Compound Name Structure Primary Use
Benzathine benzylpenicillin Penicillin salt Antibiotic
This compound Ether-alkene Organic synthesis intermediate

Key Differences :

  • Function : Pharmaceuticals like benzathine benzylpenicillin leverage the benzyl group for solubility and stability, while this compound’s benzyloxy group acts as a protective moiety in synthesis .

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